2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Rhodium(III)-Catalyzed C–H Functionalization
This compound has been used in Rhodium(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Androgen Receptor Antagonists
The compound has been used in the design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .
NAMPT Activators
The compound has been used in the discovery of small-molecule urea derivatives as novel NAMPT (nicotinamide phosphoribosyltransferase) activators . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, and activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Antimicrobial Agents
The pyrazole skeleton, which is a part of the compound, is important for the design of new microbial agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets in a way that leads to a variety of biological activities . For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have shown a variety of effects, such as potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
2-pyrazol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c18-12(9-16-6-1-4-13-16)15-10-3-7-17-11(8-10)2-5-14-17/h1-2,4-6,10H,3,7-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRYAVMSIUKKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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